molecular formula C6H3ClFNO4S B2602356 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride CAS No. 82711-97-5

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B2602356
CAS RN: 82711-97-5
M. Wt: 239.6
InChI Key: ALKFOTRKZGCLFU-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It has a molecular weight of 239.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is 1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H . The InChI key is ALKFOTRKZGCLFU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 239.61 .

Scientific Research Applications

Synthesis and Chemical Utility

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride has been utilized in various synthetic pathways. It is used in the preparation of isomeric fluoronitrobenzenesulfonyl chlorides. These compounds can be prepared by a two-step procedure involving regioselective reactions and oxidative cleavage, demonstrating the compound's utility in organic synthesis (Zhersh et al., 2010).

Pharmaceutical Intermediates

In the pharmaceutical sector, 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride plays a role in the synthesis of intermediates for drug development. For example, its derivatives are used as intermediates in the synthesis of the antibiotic drug linezolid, highlighting its importance in the development of antimicrobial agents (Janakiramudu et al., 2017).

Development of New Pharmaceuticals

The compound is also involved in the development of new pharmaceuticals. It acts as a precursor in the synthesis of various pharmaceutical intermediates, which can lead to the development of novel drugs. For instance, its derivatives have been used in the synthesis of anticancer compounds, indicating its potential in cancer research (Yan et al., 2009).

Molecular Docking Studies

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride derivatives are also used in molecular docking studies to predict the affinity and orientation of synthesized compounds at active enzyme sites. This is crucial in understanding the interaction of potential drugs with their targets (Janakiramudu et al., 2017).

Safety And Hazards

The compound is classified as a danger according to GHS05 . It has hazard statements H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

5-fluoro-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKFOTRKZGCLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride

CAS RN

82711-97-5
Record name 5-fluoro-2-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar fashion using route 39 general procedure 96, 5-fluoro-2-nitro-benzenesulfonic acid 450 (0.6 g, 2.71 mmol), SOCl2 (3.1 ml) and DMF (0.06 ml) at 90° C. for 3 h gave the title compound (3.4 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
YP Gong, LQ Tang, TS Liu, ZP Liu - Molecules, 2019 - mdpi.com
… -1-sulfonamides 5 and 6 were readily prepared according to the reported method by the reaction of 2-nitrobenzene-1-sulfonyl chloride or 5-fluoro-2-nitrobenzene-1-sulfonyl chloride …
Number of citations: 4 www.mdpi.com

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